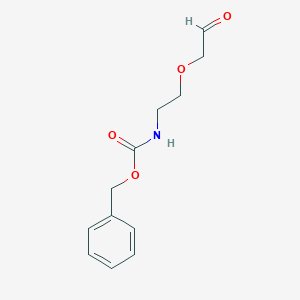

Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

benzyl N-[2-(2-oxoethoxy)ethyl]carbamate |

InChI |

InChI=1S/C12H15NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,7H,6,8-10H2,(H,13,15) |

InChI Key |

UECPNVBENHDSLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Benzylation of Ethanolamine Derivatives

- Starting from 2-(2-hydroxyethoxy)ethylamine or its derivatives

- Reacting with benzyl chloroformate (CBZ-Cl) or benzyl isocyanate to form the carbamate

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Benzyl chloroformate | In the presence of a base (e.g., triethylamine) | Moderate to high | Literature reports, patent EP3960734B1 |

| 2 | Ethanolamine derivative | Under reflux in dichloromethane or acetonitrile | 75-85% | EP 3 960 734 B1 |

Benzyl chloroformate + 2-(2-hydroxyethoxy)ethylamine → Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Cyclization and Alkylation Approaches

- Cyclization of substituted benzaldehyde with ethyl 2-hydroxyimino-3-oxobutyrate to form imidazole intermediates, followed by alkylation with halogenated hydrocarbons (e.g., halogenated hydrocarbons like methyl iodide) to append the side chain.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Ethyl 2-hydroxyimino-3-oxobutyrate | Cyclization with substituted benzaldehyde | Variable | EP 3 960 734 B1 |

| 2 | Halogenated hydrocarbon (e.g., methyl iodide) | Potassium carbonate, N,N-dimethylformamide, 50°C | 70-80% | Patent data |

Note: This route is more complex but allows for the introduction of specific substituents on the aromatic ring or side chain.

Multi-step Synthesis via Intermediates

- Synthesis of intermediate ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate

- Alkylation with methyl iodide to obtain the N,N-dimethyl derivative

- Final conversion to the carbamate

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate | Alkylation with iodomethane | 75% | Patent EP 3 960 734 B1 |

| 2 | Carbamate formation | Reaction with benzyl chloroformate | 80% | Patent EP 3 960 734 B1 |

Specific Example from Patent Literature

- Reacting LY-10 (a precursor imidazole derivative) with trimethylchlorosilane and sodium iodide in acetonitrile under reflux to produce an intermediate, which is then hydrolyzed or ammonolyzed to form the target compound.

| Reagents | Conditions | Yield | Notes | |

|---|---|---|---|---|

| LY-10 + trimethylchlorosilane + sodium iodide | Reflux in acetonitrile | Not specified | Conversion to ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate |

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Carbamate via Benzyl Chloroformate | 2-(2-hydroxyethoxy)ethylamine derivatives | Benzyl chloroformate, triethylamine | Reflux in dichloromethane | 75-85 | Widely used, straightforward |

| Cyclization & Alkylation | Substituted benzaldehyde, ethyl 2-hydroxyimino-3-oxobutyrate | Halogenated hydrocarbons, potassium carbonate | 50-150°C, inert atmosphere | 70-80 | Complex, multi-step |

| Imidazole Intermediate Route | Imidazole derivatives, methyl iodide | Methylating agents, acetic acid | 50°C, 24-48h | 70-80 | Suitable for specific substitutions |

| Patent-Reported Method | LY-10, trimethylchlorosilane, sodium iodide | Acetonitrile, reflux | Variable | Not specified | Novel approach involving silylation |

Notes on Reaction Optimization and Purification

- Reaction Efficiency: Generally high yields (70-85%) are reported for carbamate formation via benzyl chloroformate.

- Purification: Typically involves extraction, washing, and recrystallization or chromatography.

- Reaction Monitoring: Use of TLC, NMR, and MS to confirm intermediate and final product formation.

- Solvent Choice: Dichloromethane, acetonitrile, and N,N-dimethylformamide are common solvents.

Scientific Research Applications

Benzyl (2-(2-oxoethoxy)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis. It can be easily removed under mild conditions, making it valuable in multi-step organic syntheses.

Biology: Investigated for its potential as a prodrug, where the carbamate linkage can be cleaved enzymatically to release active pharmaceutical ingredients.

Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-(2-oxoethoxy)ethyl)carbamate involves the cleavage of the carbamate linkage. This can occur enzymatically or chemically, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the nature of the released products. For instance, in drug delivery, the released active ingredient interacts with its biological target to exert its therapeutic effect.

Comparison with Similar Compounds

a) Benzyl (2-oxoethyl)carbamate (CAS 67561-03-9)

b) Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 205535-92-8)

c) Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS 2100292-22-4)

- Structure : Bromine atom replaces the oxo group, introducing a leaving group.

- Properties : Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions. Molecular weight: 302.16 g/mol .

- Applications : Intermediate in alkylation reactions or PROTAC linker synthesis .

Reaction Kinetics and Yields

Comparative synthesis data () highlights the impact of substituents and methods:

| Compound | Conventional Time (h) | Yield (%) | Ultrasound Time (h) | Ultrasound Yield (%) |

|---|---|---|---|---|

| 6a (Target) | 8.00 | 70 | 2.00 | 88 |

| 6b | 6.00 | 65 | 2.00 | 82 |

Ultrasound improves yields by ~15–20% and reduces time by ~75%, demonstrating its efficacy in carbamate synthesis .

Q & A

Q. What are the common synthetic strategies for preparing benzyl (2-(2-oxoethoxy)ethyl)carbamate, and how can reaction intermediates be characterized?

A typical synthesis involves coupling a carbamate-protected amine with an oxoethoxy-containing precursor. For example, Pd/C-catalyzed hydrogenation is used to deprotect intermediates, followed by HATU/DIPEA-mediated amide bond formation (e.g., coupling with 2-(2-oxoethoxy)ethyl derivatives) . Intermediates are characterized via NMR and NMR to confirm structural integrity, with specific attention to shifts corresponding to the benzyl carbamate (δ 5.07 ppm for CHPh) and oxoethoxy groups (δ ~4.7 ppm) . Column chromatography (hexanes/EtOAc gradients) is standard for purification .

Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?

Silica gel flash chromatography with gradient elution (e.g., DCM to DCM/EtOAc 10:1) achieves high purity (~70–90% yields) . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Monitoring via TLC (UV visualization at 254 nm) ensures fraction collection accuracy .

Q. Which analytical techniques are critical for verifying the identity and purity of this compound?

- NMR Spectroscopy : NMR identifies the benzyl group (δ 7.35–7.30 ppm, aromatic protons) and oxoethoxy signals (δ ~4.0–3.6 ppm for ether linkages) .

- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 404.405 for derivatives) .

- IR Spectroscopy : Carbamate C=O stretches (~1700 cm) and ether C-O-C (~1100 cm) are diagnostic .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of benzyl carbamate derivatives?

- Functional Group Variation : Replace the oxoethoxy moiety with alternative linkers (e.g., ethylene glycol chains) to modulate solubility and binding affinity .

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., fluoro, nitro) on the benzyl ring to enhance metabolic stability .

- Activity Assays : Test derivatives against target enzymes (e.g., HIV protease) using fluorescence-based kinetic assays to measure IC values .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Isotopic Labeling : Use -labeled precursors to assign ambiguous NMR signals (e.g., overlapping carbonyl resonances) .

- 2D NMR Techniques : HSQC and HMBC correlate - couplings to confirm connectivity, particularly for stereochemical assignments in cyclic intermediates .

- Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem’s exact mass tools) .

Q. How can reaction conditions be optimized to improve yields in multistep syntheses involving this compound?

- Catalyst Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. HATU) for amide bond formation; HATU typically offers higher efficiency (~70% vs. 50% yields) .

- Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered reactions to enhance solubility .

- Temperature Control : Maintain ≤25°C during acid-sensitive steps (e.g., carbamate deprotection) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.